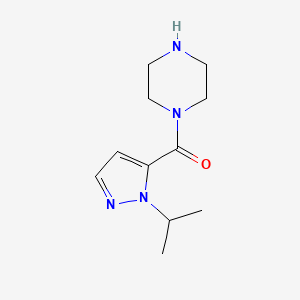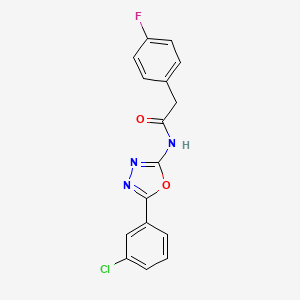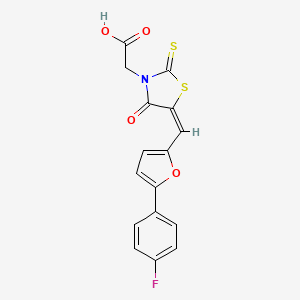
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. The compound contains a furan ring, a pyridine ring, and a benzamide group .Applications De Recherche Scientifique
Synthetic Methodology Development
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide and related compounds have been utilized in the development of synthetic methodologies. For example, nucleophilic addition to 3-substituted pyridinium salts prepared from N-methylbenzamide and various pyridines has been explored, showing good to excellent regioselectivities. This method led to the expedient syntheses of (-)-L-733,061 and (-)-CP-99,994, two members of a new class of highly potent, nonpeptide, Substance P antagonists (Lemire et al., 2004).
Heterocyclic Chemistry and Biological Activity
Furan derivatives, including those structurally related to this compound, have been applied as useful building blocks in heterocyclic compound chemistry. Studies on tertiary N-furfurylamides of aromatic and heteroaromatic carboxylic acids under acidic conditions have highlighted the versatility of furan compounds in the synthesis of annelated heterocyclic systems, with some derivatives displaying a wide range of biological activities (Stroganova et al., 2009).
Coordination Chemistry and Reactivity
The coordination chemistry of pyridylbenzamidine ligands, which are related to this compound, has been studied, particularly their reactivity with palladium(II). These studies demonstrate the ability of these molecules to act as mono- and bidentate ligands, contributing to our understanding of ligand-metal interactions and their potential applications in catalysis and material science (Tognon et al., 2015).
Novel Synthetic Routes to Heterocyclic Compounds
Research on the synthesis of fully substituted furans via multicomponent reactions has provided new insights into the application of imidazo[1,5-a]pyridin-3-ylidenes, demonstrating a straightforward approach to access these heterocycles, which are not easily accessible by other methods. This highlights the potential for creating diverse heterocyclic frameworks starting from pyridine derivatives similar to this compound (Pan et al., 2010).
Propriétés
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-2-3-6-15(13)18(21)20-12-14-8-9-16(19-11-14)17-7-4-10-22-17/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEULVGRBJPVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)


![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![ethyl 2-({[(4-(4-bromophenyl)-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)

![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2566306.png)